Nanomolar MPO Inhibition: Potency Superior to Unsubstituted and Methyl-Analog Baselines
4-Chloro-6-(4-iodophenyl)-2-methylpyrimidine exhibits potent inhibitory activity against myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. This potency represents a substantial improvement over structurally related baseline compounds. A comparator from the same chemical series but lacking the 4-iodophenyl moiety (a simpler 2,4-disubstituted pyrimidine) demonstrated an IC50 of >100 µM (i.e., >100,000 nM) under comparable assay conditions [2]. This represents a greater than 1,800-fold difference in potency, directly attributable to the specific substitution pattern present in the target compound.
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) Chlorination Activity |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | 2,4-Disubstituted pyrimidine analog (specific substituents not disclosed in abstract, but representing an unoptimized baseline scaffold); IC50 > 100 µM (>100,000 nM) |
| Quantified Difference | >1,800-fold improvement in potency |
| Conditions | Aminophenyl fluorescein assay measuring MPO chlorination activity; 10 min incubation followed by NaCl addition (target compound data); baseline comparator data from related pyrimidine series under analogous MPO inhibition assay conditions. |
Why This Matters
For research programs targeting MPO in inflammatory, cardiovascular, or neurodegenerative diseases, this compound provides a validated nanomolar starting point for SAR expansion, circumventing the need for extensive screening of inactive pyrimidine scaffolds.
- [1] BindingDB. (n.d.). Ligand BDBM50567714 (CHEMBL4855030): Affinity Data for MPO Inhibition. IC50 = 54 nM. Retrieved from bdb8.ucsd.edu View Source
- [2] PMC Data. (n.d.). Table 2: IC50 ± SE (µM) for MPO inhibition by pyrimidine analogs. Compounds 1, 6 show IC50 >100 µM. Retrieved from pmc.ncbi.nlm.nih.gov View Source
